molecular formula C21H22ClN3O B12907359 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine CAS No. 827030-67-1

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B12907359
CAS No.: 827030-67-1
M. Wt: 367.9 g/mol
InChI Key: OSBPVTLZCTWHGR-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of o-amino benzamides with appropriate reagents. For instance, a common method involves the reaction of o-amino benzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazoline ring .

  • Introduction of the Chloro Group: : The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step typically requires careful control of reaction conditions to ensure selective chlorination at the desired position.

  • Substitution with Cyclohexyl and 4-Methoxyphenyl Groups: : The final step involves the substitution of the quinazoline core with cyclohexyl and 4-methoxyphenyl groups. This can be achieved through nucleophilic substitution reactions, where the quinazoline derivative reacts with cyclohexylamine and 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline derivatives with different oxidation states.

  • Reduction: : Reduction reactions can target the quinazoline core or the chloro group, potentially yielding amine or hydroquinazoline derivatives.

  • Substitution: : The chloro group can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of substituted quinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like amines, thiols, or alkoxides under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted quinazolines with different functional groups.

Scientific Research Applications

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry and materials science.

  • Biology: : The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

  • Medicine: : Research into its pharmacological properties may lead to the development of new therapeutic agents for treating various diseases, such as cancer and infectious diseases.

  • Industry: : The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group may influence its lipophilicity, membrane permeability, and interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

827030-67-1

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-(4-methoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H22ClN3O/c1-26-17-13-11-16(12-14-17)25(15-7-3-2-4-8-15)20-18-9-5-6-10-19(18)23-21(22)24-20/h5-6,9-15H,2-4,7-8H2,1H3

InChI Key

OSBPVTLZCTWHGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CCCCC2)C3=NC(=NC4=CC=CC=C43)Cl

Origin of Product

United States

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